molecular formula C15H29ClO B104569 Pentadecanoyl chloride CAS No. 17746-08-6

Pentadecanoyl chloride

Cat. No. B104569
CAS RN: 17746-08-6
M. Wt: 260.84 g/mol
InChI Key: PQZWQGNQOVDTRF-UHFFFAOYSA-N
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Patent
US04036984

Procedure details

Pentadecanoic acid (24.2g) was treated with thionyl chloride (13.1g) at 80°-90° C. Pentadecanoyl chloride, thus obtained, was added slowly under ice cooling into the mixture of β-phenoxyethylalcohol (13.8g), pyridine (10.3g) and benzene (100ml) with stirring. After having been stirred, the reaction mixture was treated with an ordinary method (washed with dilute hydrochloric acid, the benzene layer was dried over Glauber's salt, and then benzene was removed under reduced pressure, giving a crude product). Solid (33g) was obtained. The solid was recrystalized from n-hexane, from which it formed colourless crystals (26g), m.p. 45.0°-47.0° C., of β-phenoxyethyl pentadecanoate.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:17])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].S(Cl)([Cl:20])=O>>[C:1]([Cl:20])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCC)(=O)O
Name
Quantity
13.1 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCC)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.